molecular formula C15H23N3 B1621625 (S)-1-(1-benzylpyrrolidin-3-yl)piperazine CAS No. 1032446-30-2

(S)-1-(1-benzylpyrrolidin-3-yl)piperazine

Cat. No. B1621625
CAS RN: 1032446-30-2
M. Wt: 245.36 g/mol
InChI Key: QRCCCCZXXGZOGG-HNNXBMFYSA-N
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Description

(S)-1-(1-benzylpyrrolidin-3-yl)piperazine, also known as BPAP, is a synthetic compound that has been widely studied for its potential use in treating various neurological disorders. BPAP is a chiral molecule, meaning it has two mirror-image forms, (S)-BPAP and (R)-BPAP, with (S)-BPAP being the active form.

Scientific Research Applications

(S)-1-(1-benzylpyrrolidin-3-yl)piperazine has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, and depression. This compound has been shown to have neuroprotective effects and enhance dopamine release in the brain, making it a promising candidate for the treatment of Parkinson's disease. Additionally, this compound has been shown to improve cognitive function and reduce depressive symptoms in animal models, suggesting its potential use in treating depression and cognitive disorders.

Mechanism of Action

The mechanism of action of (S)-1-(1-benzylpyrrolidin-3-yl)piperazine involves its interaction with dopamine receptors in the brain. This compound acts as a dopamine receptor agonist, meaning it activates dopamine receptors and enhances dopamine release in the brain. Dopamine is a neurotransmitter that plays a key role in regulating movement, mood, and cognition. By enhancing dopamine release, this compound may improve motor function, cognitive function, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to increase dopamine release in the brain, enhance cognitive function, and reduce depressive symptoms. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-1-(1-benzylpyrrolidin-3-yl)piperazine in lab experiments is its high purity and reliability. The synthesis of (S)-(S)-1-(1-benzylpyrrolidin-3-yl)piperazine has been optimized to produce high yields and purity, making it a reliable compound for research purposes. Additionally, this compound has been extensively studied in animal models, providing a wealth of information on its potential uses and effects.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to have neuroprotective effects, it may also have toxic effects at high doses. Additionally, the long-term effects of this compound use are not well understood, making it important to exercise caution when using this compound in lab experiments.

Future Directions

There are several future directions for research on (S)-1-(1-benzylpyrrolidin-3-yl)piperazine. One area of research is the potential use of this compound in treating Parkinson's disease. While this compound has shown promise in animal models, further research is needed to determine its safety and efficacy in humans.
Another area of research is the potential use of this compound in treating depression and cognitive disorders. This compound has been shown to improve cognitive function and reduce depressive symptoms in animal models, suggesting its potential use in treating these disorders in humans.
Finally, further research is needed to understand the long-term effects of this compound use and its potential toxicity. By understanding the potential risks and benefits of this compound use, we can better evaluate its potential uses in treating neurological disorders.

properties

IUPAC Name

1-[(3S)-1-benzylpyrrolidin-3-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-17-9-6-15(13-17)18-10-7-16-8-11-18/h1-5,15-16H,6-13H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCCCCZXXGZOGG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N2CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364050
Record name (S)-1-(1-benzylpyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032446-30-2
Record name 1-[(3S)-1-(Phenylmethyl)-3-pyrrolidinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032446-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(1-benzylpyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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